

# Replicating low activity findings for "Elacestrant S enantiomer dihydrochloride"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elacestrant S enantiomer dihydrochloride*

Cat. No.: B2734308

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## Unraveling the Inactivity: A Comparative Analysis of Elacestrant's S Enantiomer

A deep dive into the pharmacological activity of Elacestrant's S enantiomer reveals a significant disparity in its interaction with estrogen receptors compared to its active counterpart and other selective estrogen receptor modulators and degraders. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to elucidate the low-activity profile of "**Elacestrant S enantiomer dihydrochloride**" for researchers, scientists, and drug development professionals.

Elacestrant, an orally bioavailable selective estrogen receptor degrader (SERD), has demonstrated notable efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. As a chiral molecule, Elacestrant exists as two enantiomers, the R and S forms. The commercially available and clinically active form is the R-enantiomer. In contrast, the S-enantiomer of Elacestrant is characterized by its low biological activity. While specific quantitative data for the S-enantiomer's binding affinity and functional activity are not extensively reported in publicly available literature, its inactivity is a critical aspect of the drug's stereospecific pharmacology.<sup>[1]</sup>

## Comparative Analysis of Estrogen Receptor Binders

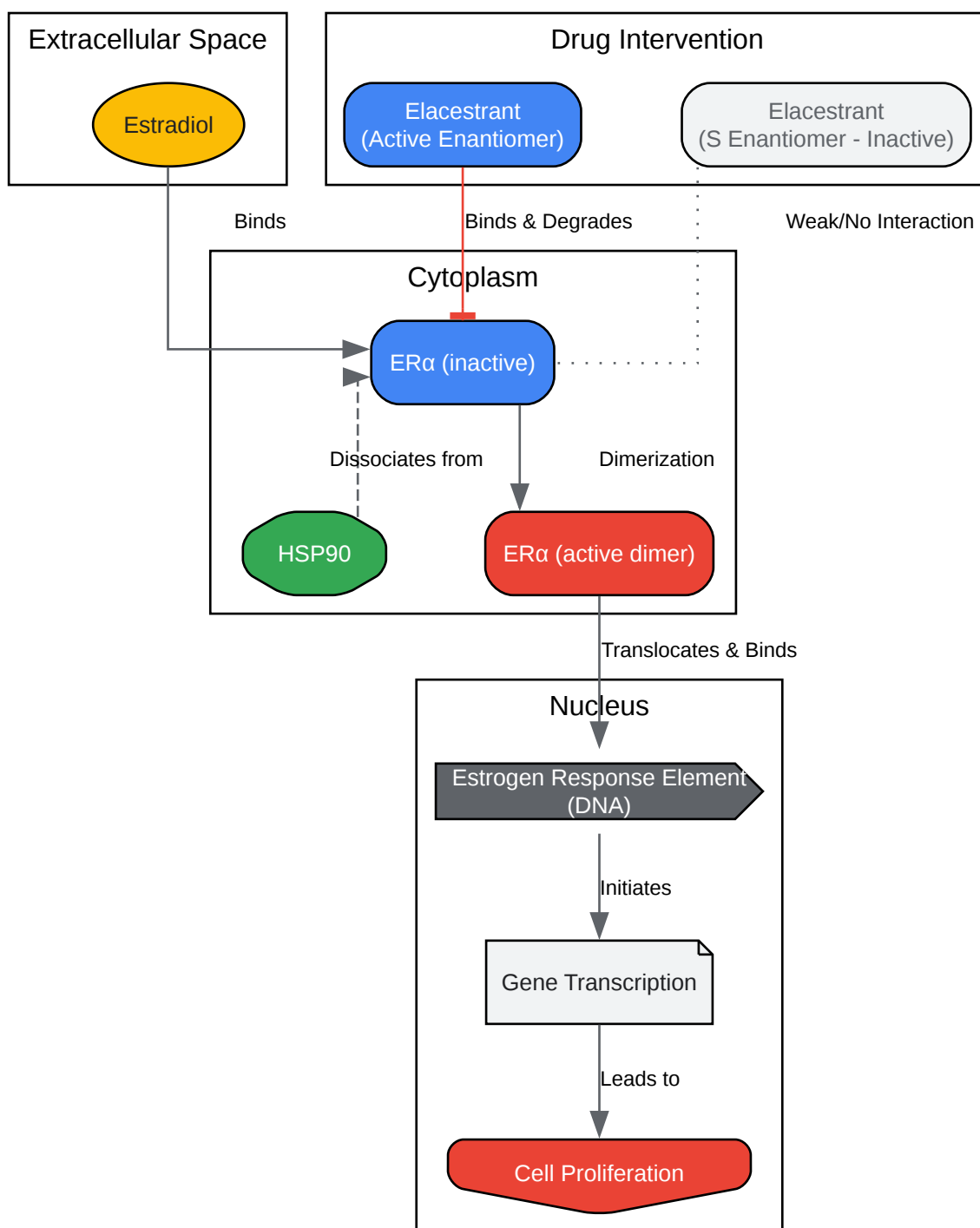
To understand the significance of the S-enantiomer's low activity, it is essential to compare the active Elacestrant enantiomer with other well-characterized estrogen receptor ligands. The following table summarizes key in vitro activity data for Elacestrant (active form), Fulvestrant (another SERD), and Tamoxifen (a selective estrogen receptor modulator, SERM).

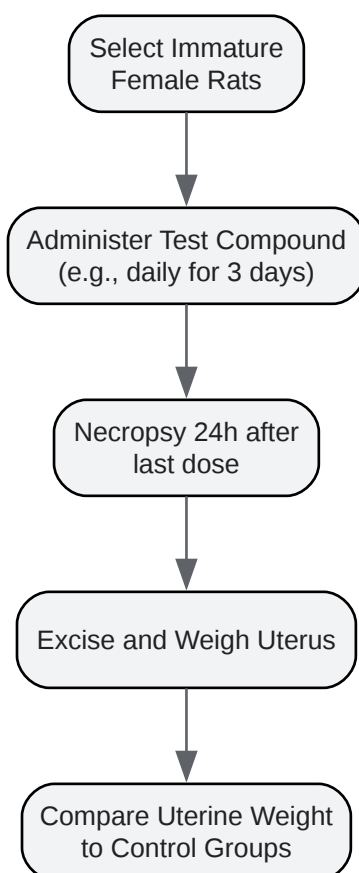
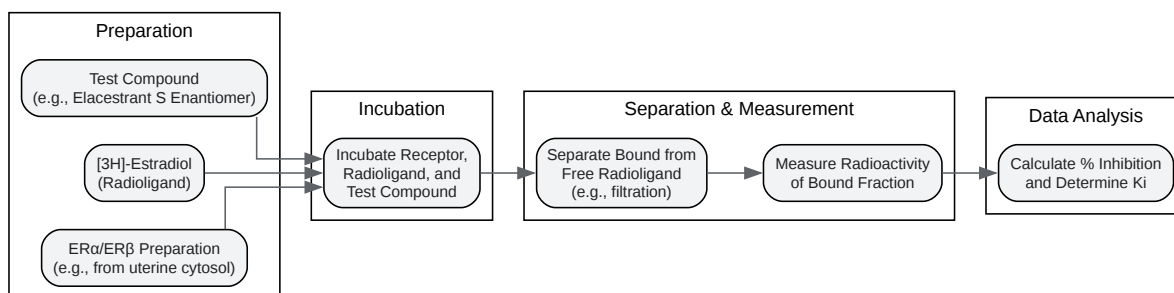
Compound	Target	Assay Type	Activity Metric	Value	Reference
Elacestrant (Active Enantiomer)	ER $\alpha$	Inhibition	IC50	48 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
ER $\beta$	Inhibition	IC50	870 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
Elacestrant S Enantiomer	ER $\alpha$ , ER $\beta$	-	-	Low Activity (Specific data not publicly available)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Fulvestrant	ER	Binding Affinity	Relative to Estradiol	89%	
ER	Functional Activity	-	Pure Antagonist		
Tamoxifen	ER	Binding Affinity	Relative to Estradiol	~2-4%	
4-hydroxytamoxifen (active metabolite)	ER	Binding Affinity	Relative to Estradiol	100%	
ER	Functional Activity	-	Mixed Agonist/Antagonist		

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

## Elucidating the Mechanism of Action: Estrogen Receptor Signaling

Elacestrant and other SERDs/SERMs exert their effects by modulating the estrogen receptor signaling pathway. In ER-positive breast cancer, the binding of estradiol to ER $\alpha$  triggers a cascade of events leading to cell proliferation. SERDs like Elacestrant not only block this binding but also induce the degradation of the receptor, while SERMs like Tamoxifen can have mixed agonist and antagonist effects depending on the tissue.





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## References

- 1. Elacestrant S enantiomer | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elacestrant S enantiomer|cas [dcchemicals.com]
- 4. Elacestrant (S enantiomer) - tcsc6461 - Taiclone [taiclone.com]
- To cite this document: BenchChem. [Replicating low activity findings for "Elacestrant S enantiomer dihydrochloride"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734308#replicating-low-activity-findings-for-elacestrant-s-enantiomer-dihydrochloride]

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